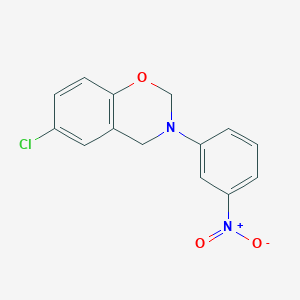
2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(tetrahydrofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(tetrahydrofuran-3-yl)acetamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.19434270 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Oxidative Reactions
- A study by Mercadante et al. (2013) explored the synthesis of oxoammonium salts, which have applications in various oxidative reactions, including the oxidation of alcohols to carbonyl derivatives and the cleavage of benzyl ethers. This research might be relevant to understanding the synthesis and reactivity of the mentioned compound.
Multi-Component Synthesis
- Akbarzadeh et al. (2012) reported a method for synthesizing complex acetamides via a five-component condensation reaction. This method could potentially be applied to synthesize variants of the specified compound.
Molecular Docking and Analysis
- Al-Ostoot et al. (2020) conducted a study involving the synthesis and molecular docking analysis of an indole acetamide derivative. This approach could be useful in understanding the potential interactions and applications of the given compound in biological systems.
Claisen—Eschenmoser Reaction Studies
- The work of Mukhanova et al. (2007) might provide insights into the reactions involving indole and benzofuran derivatives, which are structurally related to the compound .
Electrochemical Oxidation
- Research by Rafiee et al. (2018) on electrocatalytic oxidation of alcohols and aldehydes could be relevant for understanding the electrochemical properties and potential applications of the specified compound.
Histamine Receptor Antagonism
- Medhurst et al. (2007) investigated a novel histamine H3 receptor antagonist. While this is not directly related to the compound , understanding receptor antagonism could be useful for exploring potential pharmacological applications.
Synthesis of Novel Derivatives
- A study on the unexpected synthesis of novel derivatives by Sebhaoui et al. (2020) might provide insights into novel synthetic pathways that could be applicable to the compound .
Properties
IUPAC Name |
2-(1-benzyl-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl)-N-(oxolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15-18(12-21(26)23-17-10-11-27-14-17)22-19(8-5-9-20(22)25)24(15)13-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLBVOAWKCLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)CCCC2=O)CC(=O)NC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(2-methoxyethyl)-1-propyl-1H-1,2,4-triazol-5-yl]-2,6-dimethylpyridine](/img/structure/B5581342.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5581345.png)
![3-fluoro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5581351.png)
![7-propyl-2-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5581357.png)
![4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5581360.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5581369.png)

![1-(2-furylmethyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5581382.png)
![3-(1H-benzimidazol-2-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylpropanamide](/img/structure/B5581385.png)
![N-[(E)-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5581386.png)
![(6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one](/img/structure/B5581392.png)
![2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide](/img/structure/B5581407.png)

![3-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOIC ACID](/img/structure/B5581436.png)
